Superior Conjugation Site-Specificity and Homogeneity via Disulfide Re-Bridging
ThioLinker-DBCO utilizes a bis-alkylating bis-sulfone group that selectively targets and re-bridges reduced interchain disulfide bonds in antibodies. This mechanism yields conjugates with exactly one DBCO handle installed per modified disulfide, resulting in a defined stoichiometry and a homogeneous product population. In contrast, conventional amine-reactive DBCO-NHS esters or thiol-reactive DBCO-maleimides modify solvent-accessible lysines or partially reduced cysteines in a random fashion, generating complex, heterogeneous mixtures with variable numbers of DBCO tags per antibody. [1][2]
| Evidence Dimension | Conjugation Stoichiometry and Product Homogeneity |
|---|---|
| Target Compound Data | Defined DAR (e.g., DAR = 4 when all four interchain disulfides of an IgG1 are re-bridged); homogeneous conjugate profile as assessed by hydrophobic interaction chromatography (HIC) and mass spectrometry. |
| Comparator Or Baseline | Random lysine conjugation (DBCO-NHS ester) or random cysteine conjugation (DBCO-maleimide after partial reduction) typically yields a heterogeneous mixture of species with a distribution of DAR values (e.g., DAR 0–8). |
| Quantified Difference | Site-specific disulfide re-bridging yields a single predominant conjugate species (monodisperse), whereas random methods generate a broad distribution of species with varying drug load. |
| Conditions | As demonstrated in literature for the bis-alkylation disulfide bridging technology platform applied to human IgG1 antibodies. |
Why This Matters
Homogeneous ADC products are essential for consistent pharmacokinetics, reproducible therapeutic efficacy, and reliable analytical characterization, directly impacting procurement decisions for biopharmaceutical development.
- [1] Badescu, G., Bryant, P., Bird, M., Henseleit, K., Swierkosz, J., Parekh, V., Tommasi, R., Pawlisz, E., Jurlewicz, K., Farys, M., Camper, N., Sheng, X., Fisher, M., Grygorash, R., Kyle, A., Abhilash, A., Frigerio, M., Edwards, J., & Godwin, A. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry, 25(6), 1124-1136. View Source
- [2] Brocchini, S., Godwin, A., Balan, S., Choi, J. W., Zloh, M., & Shaunak, S. (2008). Disulfide bridge based PEGylation of proteins. Advanced Drug Delivery Reviews, 60(1), 3-12. View Source
